1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone
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Description
“1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone” is a chemical compound with the molecular formula C15H14N2O2 . It is one of the rare classes of benzoxazepine derivatives .
Synthesis Analysis
The synthesis of benzoxazepine derivatives, including “this compound”, can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol has been developed to access a series of benzoxazepine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 254.284 Da, and the monoisotopic mass is 254.105530 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazepine derivatives are complex and involve several steps. One of the key steps is the reaction of 2-aminophenols with alkynones, which forms an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are largely determined by its molecular structure. The molecule has a molecular weight of 254.28386 .Mechanism of Action
Target of Action
Similar dibenzo[b,f][1,4]oxazepine (dbo) derivatives have been found to interact with various targets, including antidepressants , analgesics , calcium channel antagonists , a histamine H4 receptor agonist , a non-nucleoside HIV-1 reverse transcriptase inhibitor , and a lachrymatory agent .
Mode of Action
It’s known that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .
Biochemical Pathways
Dbo derivatives are known to possess an array of pharmacological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Dbo derivatives are known to possess an array of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.
Future Directions
The future directions in the research of benzoxazepine derivatives, including “1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone”, could involve the development of new synthetic protocols to construct these compounds . Additionally, further studies could be conducted to explore their pharmacological activities and potential applications .
Properties
IUPAC Name |
1-(8-amino-6H-benzo[b][1,4]benzoxazepin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10(18)17-9-11-8-12(16)6-7-14(11)19-15-5-3-2-4-13(15)17/h2-8H,9,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWMYYXZFMNRCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=C(C=CC(=C2)N)OC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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